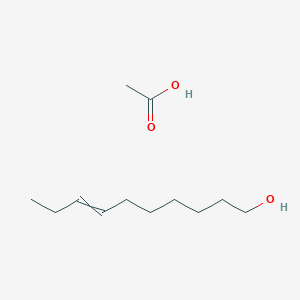
Acetic acid;dec-7-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a colorless liquid with a density of 0.886 g/cm³ and a boiling point of 264.5°C at 760 mmHg . This compound is an ester formed from acetic acid and dec-7-en-1-ol, and it is used in various applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Acetic acid;dec-7-en-1-ol can be synthesized through an esterification reaction, where acetic acid reacts with dec-7-en-1-ol in the presence of a mineral acid catalyst such as sulfuric acid. The reaction is typically carried out by heating the reactants, which results in the formation of the ester and water . The general reaction is as follows:
CH3COOH+C9H17CH2OH→CH3COOCH2C9H17+H2O
Industrial Production Methods
Industrial production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous distillation to remove water and drive the reaction to completion .
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;dec-7-en-1-ol undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into acetic acid and dec-7-en-1-ol in the presence of a strong acid or base.
Oxidation: The alcohol group in dec-7-en-1-ol can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester can be reduced to form an alcohol and an alkane.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.
Major Products
Hydrolysis: Acetic acid and dec-7-en-1-ol.
Oxidation: Dec-7-enal or dec-7-enoic acid.
Reduction: Decane and ethanol.
Aplicaciones Científicas De Investigación
Acetic acid;dec-7-en-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of esterases and other enzymes that catalyze ester hydrolysis.
Medicine: Investigated for its potential antimicrobial properties and its role in drug formulation.
Mecanismo De Acción
The mechanism of action of acetic acid;dec-7-en-1-ol involves its interaction with various molecular targets:
Enzymatic Hydrolysis: The ester bond is cleaved by esterases, resulting in the formation of acetic acid and dec-7-en-1-ol.
Oxidative Stress: The compound can generate oxidative stress, influencing cellular pathways and potentially affecting cardiovascular function.
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid: A simple carboxylic acid with the formula CH3COOH.
Dec-7-en-1-ol: An unsaturated alcohol with the formula C10H20O.
Ethyl acetate: An ester formed from ethanol and acetic acid, with the formula CH3COOCH2CH3.
Uniqueness
Acetic acid;dec-7-en-1-ol is unique due to its combination of an ester functional group with a long-chain unsaturated alcohol. This structure imparts specific chemical properties, such as its boiling point and reactivity, making it valuable in specialized applications .
Propiedades
Número CAS |
13857-04-0 |
|---|---|
Fórmula molecular |
C12H24O3 |
Peso molecular |
216.32 g/mol |
Nombre IUPAC |
acetic acid;dec-7-en-1-ol |
InChI |
InChI=1S/C10H20O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11;1-2(3)4/h3-4,11H,2,5-10H2,1H3;1H3,(H,3,4) |
Clave InChI |
YCGAWBMIWOPTEK-UHFFFAOYSA-N |
SMILES canónico |
CCC=CCCCCCCO.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















